molecular formula C8H5NO2S B1372077 2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde CAS No. 1183430-59-2

2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde

Cat. No. B1372077
CAS RN: 1183430-59-2
M. Wt: 179.2 g/mol
InChI Key: CICRHHYRKYJFCY-UHFFFAOYSA-N
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Description

Furan and thiazole are both heterocyclic organic compounds, containing oxygen and sulfur/nitrogen atoms respectively in a five-membered ring . The compound you’re asking about seems to be a fusion of these two structures with an aldehyde group attached.


Synthesis Analysis

While specific synthesis methods for this compound aren’t available, similar compounds are often synthesized through condensation reactions . For instance, furfural can be converted into various furan derivatives through reactions like the Vilsmeier-Haack reaction .


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques like NMR spectroscopy . This allows for the identification of the different types of atoms in the compound and their connectivity.


Chemical Reactions Analysis

Again, while specific reactions involving this compound aren’t available, furan and thiazole derivatives are known to undergo various chemical reactions. For example, they can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties can be determined using various analytical techniques. For example, NMR can provide information about the compound’s structure , while IR spectroscopy can give insights into the types of bonds present .

Scientific Research Applications

Photocatalytic Synthesis

2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde and related furan-2-carbaldehydes have been used as efficient green C1 building blocks in the synthesis of bioactive compounds. Notably, they facilitate the synthesis of quinazolin-4(3H)-ones via ligand-free photocatalytic C–C bond cleavage. These processes do not require the protection of sensitive groups like hydroxyl, carboxyl, amide, or secondary amino groups. The mechanism involves conjugated N,O-tridentate copper complexes acting as photoinitiators under visible light (Yu et al., 2018).

Reactivity in Organic Synthesis

This compound has been involved in various organic synthesis reactions. For instance, its reactivity has been explored in the formation of complex molecules like 2-phenyl-4,5-bis-(2-phenyl-thiazol-4-yl)-3-hydroxyfurane. These reactions often involve intricate mechanisms and produce molecules with potential pharmaceutical applications (Zaharia et al., 2008).

Antimicrobial Applications

Derivatives of this compound have been studied for their antimicrobial properties. For example, chitosan Schiff bases synthesized using furan-2-yl derivatives showed significant biological activity against a range of bacteria and fungi. This research highlights the potential of these compounds in developing new antimicrobial agents (Hamed et al., 2020).

Photophysical Properties

Biphenyl derivatives containing furan and thiophene groups, synthesized from furan-2-carbaldehyde, have been studied for their photophysical properties. These studies are crucial for understanding the potential application of these compounds in material science, especially in the development of sensors and other optoelectronic devices (Li et al., 2010).

Synthesis of Novel Compounds

This chemical has been used in synthesizing various novel compounds with potential pharmacological applications. For instance, it has been involved in the synthesis of thiazolidinone derivatives showing antimicrobial and anthelmintic activities. Such research opens pathways to new drugs and therapeutic agents (Vagdevi et al., 2006).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety measures. For similar compounds, safety data can be found in resources like PubChem .

properties

IUPAC Name

2-(furan-2-yl)-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c10-4-6-5-12-8(9-6)7-2-1-3-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICRHHYRKYJFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1183430-59-2
Record name 2-(furan-2-yl)-1,3-thiazole-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde
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2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde
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2-(Furan-2-yl)-1,3-thiazole-4-carbaldehyde

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